Synthesis and Characterization of 1H-pyrazol-1-ol: A Technical Guide
Synthesis and Characterization of 1H-pyrazol-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-pyrazol-1-ol (also known as 1-hydroxypyrazole). This N-hydroxy heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. This document outlines a general synthetic pathway based on the direct oxidation of 1H-pyrazole and presents the available physicochemical and spectral data. Due to the limited availability of specific experimental data for the unsubstituted parent compound in the surveyed literature, this guide establishes a foundational understanding based on established methods for N-hydroxyazole synthesis and provides characterization data for a closely related derivative as a practical example.
Introduction
1H-pyrazol-1-ol is an aromatic, five-membered heterocyclic compound featuring a hydroxyl group attached to a nitrogen atom of the pyrazole ring. Its molecular formula is C₃H₄N₂O.[1] The presence of the N-hydroxy moiety makes it a unique scaffold, imparting distinct electronic and hydrogen-bonding properties compared to its parent, 1H-pyrazole. These characteristics have drawn interest in its potential application as a versatile intermediate for pyrazole derivatives, a corrosion inhibitor, and as a structural motif in biologically active molecules, including anticonvulsants and anti-inflammatory agents.[2] The N-hydroxy group can be a key site for further functionalization, allowing for the synthesis of diverse compound libraries.[3]
Synthesis Pathway
The most direct and established method for the preparation of N-hydroxyazoles, including 1H-pyrazol-1-ol, is the direct oxidation of the corresponding N-unsubstituted azole.[4][5] This approach avoids multi-step sequences and provides a direct route to the N-hydroxy product. The general transformation is depicted below.
Caption: General workflow for the synthesis of 1H-pyrazol-1-ol.
General Experimental Protocol: Oxidation of 1H-Pyrazole
The following protocol is a representative procedure adapted from the general methodology for the N-oxidation of azoles as described by Begtrup and Vedsø.[4][5] Researchers should optimize conditions for specific laboratory setups and scales.
Materials:
-
1H-Pyrazole
-
Sodium perborate tetrahydrate or a suitable peroxy acid (e.g., m-CPBA)
-
Pivalic acid (or other suitable solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis
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Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1H-pyrazole (1 equivalent) in pivalic acid.
-
Addition of Oxidant: Add sodium perborate (or other per-acid, typically 2-3 equivalents) portion-wise to the stirred solution. The reaction may be exothermic.
-
Reaction: Heat the mixture to the temperature specified in the reference literature (e.g., 100 °C for sodium perborate in pivalic acid) and maintain for several hours until TLC analysis indicates consumption of the starting material.[4]
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 1H-pyrazol-1-ol by flash column chromatography on silica gel or recrystallization from an appropriate solvent system.
Physicochemical Properties
A summary of the known physical and chemical properties of 1H-pyrazol-1-ol is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 81945-73-5 | [6][7] |
| Molecular Formula | C₃H₄N₂O | [1] |
| Molecular Weight | 84.08 g/mol | [6][7] |
| Boiling Point | 242.3 °C at 760 mmHg | [7] |
| Melting Point | Data not available in surveyed literature |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Compound: 4-(1H-pyrrol-1-yl)-1H-pyrazol-1-ol
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment | Reference(s) |
| ¹H | CDCl₃/DMSO-d₆ | 6.15-6.27 | m | Pyrrole H-2, H-5 | [2] |
| 6.75-6.86 | m | Pyrrole H-3, H-4 | [2] | ||
| 7.15-7.24 | m | Pyrazole H-3 or H-5 | [2] | ||
| 7.36-7.46 | m | Pyrazole H-3 or H-5 | [2] | ||
| 7.59 | s, br | OH | [2] | ||
| ¹³C | CDCl₃/DMSO-d₆ | 109.49, 114.83, 120.21, 123.43, 123.73 | - | Aromatic C-H and C-N carbons | [2] |
Infrared (IR) Spectroscopy Data
Specific IR data for 1H-pyrazol-1-ol is not available in the surveyed literature. For the related compound 1-Hydroxyimidazole , characteristic absorption bands are observed around 3119 (O-H stretch), 1509 (C=N stretch), and 1258 (C-N stretch) cm⁻¹.[8] It is expected that 1H-pyrazol-1-ol would exhibit similar characteristic peaks.
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |
| O-H Stretch | 3200 - 3600 (broad) | Characteristic of the N-hydroxy group. |
| C-H Stretch | 3000 - 3100 | Aromatic C-H stretching. |
| C=N/C=C Stretch | 1400 - 1600 | Pyrazole ring stretching vibrations. |
| N-O Stretch | 900 - 1000 | N-O bond vibration. |
Mass Spectrometry (MS) Data
Compound: 4-(1H-pyrrol-1-yl)-1H-pyrazol-1-ol
| Ionization Mode | m/z Value | Assignment | Reference(s) |
| LC-MS (Negative) | 148 | [M-H]⁻ | [2] |
Conclusion
This technical guide consolidates the available information on the synthesis and characterization of 1H-pyrazol-1-ol. The primary synthetic route involves the direct oxidation of 1H-pyrazole, a method that is well-established for N-hydroxyazoles. While specific, detailed experimental data for the parent 1H-pyrazol-1-ol is sparse in the current literature, this document provides a robust, general protocol and utilizes data from a substituted analogue to offer valuable guidance for researchers. Further investigation is warranted to fully document the experimental properties of this foundational N-hydroxypyrazole to facilitate its broader application in drug discovery and materials science.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of N-hydroxyazoles by oxidation of azoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. AB450139 | CAS 81945-73-5 – abcr Gute Chemie [abcr.com]
- 7. molbase.com [molbase.com]
- 8. researchgate.net [researchgate.net]
